molecular formula C15H12BrClN4 B10819400 N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B10819400
M. Wt: 363.64 g/mol
InChI Key: QPTCYEYTAWEZNT-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline is a complex organic compound that features a combination of bromine, chlorine, and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 2-bromo-4-chlorobenzyl chloride with 3-(1H-1,2,4-triazol-5-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or molecular sensors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-3-yl)aniline
  • **N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-4-yl)aniline
  • **N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-2-yl)aniline

Uniqueness

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline is unique due to the specific positioning of the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms also provides distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4/c16-14-7-12(17)5-4-11(14)8-18-13-3-1-2-10(6-13)15-19-9-20-21-15/h1-7,9,18H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTCYEYTAWEZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=C(C=C(C=C2)Cl)Br)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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